molecular formula C8H11NS B1282572 2-Methyl-6-(methylsulfanyl)aniline CAS No. 100305-95-1

2-Methyl-6-(methylsulfanyl)aniline

Cat. No.: B1282572
CAS No.: 100305-95-1
M. Wt: 153.25 g/mol
InChI Key: OBTJYVQYCJYACZ-UHFFFAOYSA-N
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Description

Contextual Significance within Aromatic Amine Chemistry

Aromatic amines are a cornerstone of organic chemistry, serving as precursors to a vast array of dyes, pharmaceuticals, and polymers. mcgill.cabritannica.comwikipedia.org The introduction of substituents onto the aniline (B41778) ring dramatically alters the compound's physical and chemical properties, including its basicity, nucleophilicity, and susceptibility to electrophilic substitution. wikipedia.org The presence of an electron-donating methyl group and a sulfur-containing methylsulfanyl group in 2-Methyl-6-(methylsulfanyl)aniline makes it an interesting subject for studying the interplay of steric and electronic effects on the reactivity of the amino group and the aromatic ring. Research into such substituted anilines is crucial for the development of new synthetic methodologies and functional molecules. researchgate.netcresset-group.com

Scope and Objectives of Academic Inquiry on Substituted Anilines

Academic research on substituted anilines is broad, with objectives ranging from the development of novel synthetic methods to the exploration of their applications in catalysis and materials science. The synthesis of sterically congested anilines, such as 2,6-disubstituted derivatives, is a significant challenge that chemists continue to address through innovative strategies. researchgate.netnih.gov Furthermore, the unique coordination properties of substituted anilines, particularly those containing additional donor atoms like the sulfur in this compound, make them valuable ligands for the formation of metal complexes with potential catalytic activities. iucr.orgnih.govmdpi.com The study of such compounds contributes to a deeper understanding of reaction mechanisms, including C-H functionalization and cross-coupling reactions. researchgate.netacs.orgnih.govnih.govresearchgate.netrsc.orgrsc.orgnih.gov

Historical Development of Related Organosulfur and Anilino Compounds

The history of aniline and its derivatives is rich, dating back to the 19th century with the discovery of aniline itself from the distillation of indigo. mcgill.cawikipedia.orgnih.gov This discovery paved the way for the synthetic dye industry and later, the development of sulfonamide drugs. mcgill.ca The synthesis of organosulfur compounds also has a long history, with early investigations focusing on their unique reactivity. In recent decades, the development of methods for the direct functionalization of C-H bonds has revolutionized the synthesis of complex molecules, including the introduction of sulfur-containing groups onto aromatic rings. acs.orgresearchgate.net The synthesis of this compound can be seen as a convergence of these historical streams of chemical inquiry, leveraging modern synthetic techniques to create a molecule with specific and potentially useful properties.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound100305-95-1C8H11NS153.25
Aniline62-53-3C6H7N93.13
o-Toluidine (B26562)95-53-4C7H9N107.15
2-(Methylthio)aniline (B147308)2987-53-3C7H9NS139.22
2-Methyl-6-ethylaniline24549-06-2C9H13N135.21

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in readily accessible literature, information can be gleaned from studies on closely related compounds and from chemical supplier data.

A plausible synthetic route to this compound involves the reaction of o-toluidine with dimethyl disulfide. This method represents a direct approach to introducing the methylsulfanyl group ortho to the amino group.

Spectroscopic analysis of related compounds provides insight into the expected data for this compound. For instance, studies on N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline have utilized NMR, IR, and high-resolution mass spectrometry to confirm its structure. iucr.orgnih.gov The IR spectrum of such a compound would be expected to show characteristic bands for N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, and C-S stretching. The NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule.

The reactivity of this compound is anticipated to be influenced by its ortho substituents. The amino group can act as a directing group for further electrophilic substitution on the aromatic ring, although the steric bulk of the ortho groups might hinder certain reactions. The sulfur atom also presents a site for potential oxidation or coordination to metal centers. The development of palladium-catalyzed C-H functionalization reactions offers a powerful tool for the synthesis of complex derivatives from such substituted anilines. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTJYVQYCJYACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549338
Record name 2-Methyl-6-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100305-95-1
Record name 2-Methyl-6-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 6 Methylsulfanyl Aniline and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the required methyl and methylsulfanyl groups onto an aniline (B41778) core in a limited number of steps. These methods are often favored for their efficiency and atom economy.

Ortho-Substitution Strategies for Aniline Derivatives

The selective introduction of substituents at the ortho positions of aniline can be challenging due to the directing effects of the amino group, which typically favors para-substitution. tohoku.ac.jp However, specific strategies have been developed to achieve ortho-functionalization. One such approach involves the use of a directing group to guide the substitution to the desired position. For instance, in the synthesis of 2-methyl-6-isopropyl aniline, o-toluidine (B26562) is reacted with propylene (B89431) in the presence of aluminum trichloride (B1173362) as a catalyst. google.com This Friedel-Crafts alkylation reaction demonstrates the direct introduction of an alkyl group ortho to the amino group.

Another strategy involves the use of a removable protecting group on the nitrogen atom, which can alter the regioselectivity of subsequent reactions. utdallas.edu The bulky nature of such a group can sterically hinder the positions adjacent to it, thereby favoring substitution at other sites. While not a direct substitution to form the final product in one step, it represents a key strategy in controlling the placement of functional groups on the aniline ring.

Multi-Step Synthesis Pathways

Multi-step syntheses provide a more controlled and often more versatile approach to constructing complex aniline derivatives like 2-Methyl-6-(methylsulfanyl)aniline. These pathways allow for the sequential introduction of functional groups, which can be crucial for achieving the desired substitution pattern and avoiding unwanted side reactions.

One multi-step approach involves the synthesis and subsequent manipulation of a 2-aminobenzothiazole (B30445) scaffold. nih.gov The synthesis of 2-aminobenzothiazoles can be achieved by reacting 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.gov However, for anilines that are not substituted at the 4-position, this method can lead to thiocyanation at the para position. nih.gov An alternative involves the use of phenylthioureas as precursors. nih.gov Once the 2-aminobenzothiazole is formed, it can be subjected to hydrolysis and methylation to yield the desired substituted aniline. This route offers a strategic way to build the core structure and then introduce the final functionalities.

A common and well-established multi-step strategy for the synthesis of substituted anilines involves a nitration-reduction sequence. ulisboa.pt This method typically begins with the nitration of a substituted benzene (B151609) derivative to introduce a nitro group, which can then be reduced to an amino group in a subsequent step. The regioselectivity of the initial nitration is crucial and is influenced by the directing effects of the substituents already present on the aromatic ring. ulisboa.pt

For example, the synthesis of 2-chloro-6-methylaniline (B140736) can be achieved from 3-chloro-5-methyl-4-nitroaniline through a diazotization-reduction and iron powder reduction sequence. google.com This highlights the utility of a nitro-substituted precursor in accessing specific aniline derivatives. Similarly, a process for preparing 2-methyl-6-trifluoromethylaniline involves the reaction of 1-nitro-2-trifluoromethylbenzene with carbon monoxide, followed by several steps including rearrangement and desulfurization. prepchem.com

A recent development in this area is the use of nitrate (B79036) reduction for the deaminative Suzuki-Miyaura coupling of anilines. nih.govnih.gov This method utilizes nitrate as a diazotization reagent, offering a one-step process with a broad tolerance for different functional groups. nih.govnih.gov

Targeted Functionalization and Derivatization during Synthesis

Installation of Methylthio and Amino Functionalities

The methylthio group can be introduced through various methods. One approach involves the use of a directing group to facilitate C-H functionalization. For instance, 2-(methylthio)aniline (B147308) itself has been used as a directing group to promote the mono-selective β-C-H arylation of N-methylated amino acids. nih.gov This demonstrates the utility of the methylthioaniline moiety in directing further functionalization.

In other synthetic routes, the sulfur functionality is introduced early on. For example, a synthetic pathway to 2-methyl-6-trifluoromethylaniline involves the formation of a sulfilimine intermediate which is then rearranged and desulfurized. prepchem.com The amino group is often derived from the reduction of a nitro group, as discussed in the nitration-reduction sequences. ulisboa.ptgoogle.com Protecting the amino group as an amide is a common strategy to control its reactivity during subsequent synthetic steps. utdallas.edu The protecting group can then be removed in the final step to reveal the desired aniline. utdallas.edu

The following table provides a summary of the synthetic strategies discussed:

Synthetic Strategy Key Intermediates/Reagents Advantages Reference(s)
Direct Ortho-Alkylation o-toluidine, propylene, AlCl₃One-step process google.com
Aminobenzothiazole Route Phenylthioureas, KSCN/Br₂Controlled construction of the core structure nih.gov
Nitration-Reduction Sequence Substituted nitrobenzenes, reducing agents (e.g., iron powder)Well-established and versatile ulisboa.ptgoogle.com
Nitrate Reduction Coupling Anilines, nitrate, bisulfite, boronic acidsOne-step, good functional group tolerance nih.govnih.gov
Directed C-H Functionalization 2-(methylthio)aniline as directing groupHigh selectivity for functionalization nih.gov

Regioselective Synthesis of Isomeric Methyl(methylsulfanyl)anilines

The selective introduction of a methylsulfanyl group onto the aromatic ring of a toluidine isomer presents a significant synthetic challenge due to the directing effects of both the amino and methyl substituents. The development of regioselective synthetic methodologies is crucial for accessing specific isomers of methyl(methylsulfanyl)anilines, which are valuable intermediates in various chemical industries. Two primary strategies have emerged as effective for controlling the position of the incoming methylsulfanyl group: the protection-nitration-reduction-thiomethylation sequence and the directed ortho-metalation (DoM) approach.

A common route to achieving regioselectivity involves the nitration of a protected toluidine. For instance, the synthesis of 2-methyl-6-nitroaniline (B18888) and 2-methyl-4-nitroaniline (B30703) often starts with o-toluidine. researchgate.net To control the nitration, the amino group is first protected, typically through acetylation with acetic acid. The subsequent nitration with a mixture of sulfuric and nitric acid yields a mixture of nitro isomers. researchgate.net One improved method involves separating the acetylation and nitration steps to better control the reaction temperature, leading to a yield of 59.4% for 2-methyl-6-nitroaniline with a purity of up to 99.68%. researchgate.netenergetic-materials.org.cn Another approach reports an 82% yield for the production of 2-methyl-6-nitroaniline from 4-amino-3-methylbenzenesulfonic acid. chemicalbook.com Following separation of the desired isomer, the nitro group can be reduced to an amino group, and the resulting aniline derivative can be further functionalized to introduce the methylsulfanyl group, for example, through a Sandmeyer-type reaction involving diazotization and subsequent reaction with a sulfur-based nucleophile like dimethyl disulfide.

A more direct and highly regioselective method is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the aromatic ring to a specific ortho-position. wikipedia.orgbaranlab.org For the synthesis of methyl(methylsulfanyl)anilines, the amino group of the starting toluidine is typically protected with a group that can also function as a DMG, such as a pivaloyl or tert-butoxycarbonyl (Boc) group.

The general protocol for DoM involves treating the N-protected toluidine with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org The DMG coordinates with the lithium ion, facilitating the abstraction of a proton from the adjacent ortho-position. The resulting aryllithium intermediate is then quenched with an electrophilic sulfur source, most commonly dimethyl disulfide (CH₃SSCH₃), to introduce the methylsulfanyl group. The final step involves the removal of the protecting group to yield the desired methyl(methylsulfanyl)aniline isomer.

The power of DoM lies in its ability to selectively functionalize a specific ortho-position, which might be difficult to access through classical electrophilic aromatic substitution reactions. The choice of the starting toluidine isomer and the directing group allows for the targeted synthesis of various isomeric methyl(methylsulfanyl)anilines.

The following table summarizes the key aspects of these two regioselective synthetic strategies for the preparation of isomeric methyl(methylsulfanyl)anilines.

Synthetic Strategy Starting Material Key Steps Regiocontrol Mechanism Reported Yields (for key steps) Reference
Protection-Nitration-Reduction-Thiomethylationo-Toluidine1. N-Acetylation2. Nitration3. Isomer Separation4. Nitro Group Reduction5. Diazotization6. ThiomethylationThe directing effect of the acetylamino group and subsequent separation of nitro-isomers.59.4% for 2-methyl-6-nitroaniline researchgate.net
Directed ortho-Metalation (DoM)N-Protected Toluidine Isomer1. Directed ortho-Lithiation2. Quenching with Dimethyl Disulfide3. DeprotectionThe directing metalation group (DMG) guides deprotonation to the ortho-position.Not specified for this specific compound, but generally high for DoM reactions. wikipedia.orgorganic-chemistry.orgbaranlab.org

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 6 Methylsulfanyl Aniline

Reactions Involving the Amino Group

The primary amino group is the most reactive site for a variety of chemical transformations, including condensation, acylation, diazotization, and cyclization reactions.

Imine (Schiff Base) Formation and Condensation Reactions

The condensation of the primary amino group of 2-Methyl-6-(methylsulfanyl)aniline with aldehydes leads to the formation of imines, commonly known as Schiff bases. This reaction is a cornerstone in the synthesis of various organic ligands and intermediates.

The reaction of this compound with various aldehydes proceeds to form the corresponding Schiff base. For instance, condensation with p-methoxysalicylaldehyde yields a new Schiff base, (E)-2-((2-methyl-6-(methylthio)phenylimino)methyl)-5-methoxyphenol. ajol.info This reaction is typically carried out by refluxing equimolar amounts of the aniline (B41778) derivative and the aldehyde in a suitable solvent like a mixture of ethanol (B145695) and dichloromethane. ajol.info The formation of the imine (C=N) bond is a key step in these syntheses.

Similarly, the reaction with pyrrole-2-carboxaldehyde is expected to produce the corresponding N-((1H-pyrrol-2-yl)methylidene)-2-methyl-6-(methylsulfanyl)aniline. While specific studies on this exact reaction are not detailed in the provided results, the general reactivity of anilines with pyrrole-2-carboxaldehyde to form Schiff bases is well-established. nih.govresearchgate.net These reactions often form dimeric structures in the solid state through hydrogen bonding. nih.gov

Table 1: Schiff Base Synthesis with this compound

AldehydeProductReaction Conditions
p-Methoxysalicylaldehyde(E)-2-((2-methyl-6-(methylthio)phenylimino)methyl)-5-methoxyphenolReflux in ethanol/dichloromethane (1:1) for 6 hours ajol.info
Pyrrole-2-carboxaldehydeN-((1H-pyrrol-2-yl)methylidene)-2-methyl-6-(methylsulfanyl)anilineGeneral method: Stirring in anhydrous ethanol at room temperature nih.gov

The synthesis of Schiff bases can often be facilitated by catalysts. Acid catalysts are commonly employed to protonate the carbonyl group of the aldehyde, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the amine. internationaljournalcorner.com For example, a few drops of glacial acetic acid are sometimes added to the reaction mixture. mdpi.com In some cases, Lewis acids or even nanomaterials have been used to enhance reaction rates and yields, particularly in bulk scale synthesis. nih.gov The choice of catalyst can be crucial in overcoming the steric hindrance presented by the ortho-methyl group in this compound.

Acylation Reactions (e.g., Benzoylation)

The amino group of this compound can undergo acylation when treated with acylating agents like benzoyl chloride. This reaction, known as benzoylation, results in the formation of an amide, specifically N-(2-methyl-6-(methylsulfanyl)phenyl)benzamide. shaalaa.comdoubtnut.com The reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of benzoyl chloride, followed by the elimination of a chloride ion. doubtnut.com

This reaction is often carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct. shaalaa.com The steric hindrance from the ortho-methyl group might influence the rate of this reaction compared to unhindered anilines.

Table 2: Benzoylation of this compound

ReactantProductGeneral Reaction Conditions
Benzoyl chlorideN-(2-methyl-6-(methylsulfanyl)phenyl)benzamideReaction with aniline in the presence of a base like pyridine shaalaa.comdoubtnut.com

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). youtube.com The resulting diazonium salt, 2-methyl-6-(methylsulfanyl)benzenediazonium chloride, is a versatile intermediate.

The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic nitrogen of the aniline. youtube.com Diazonium salts are highly reactive and can undergo a variety of subsequent transformations, such as Sandmeyer reactions to introduce a wide range of functional groups, or azo coupling reactions to form azo dyes. Specific examples of diazotization of this compound and its subsequent reactions are not detailed in the provided search results, but the general reactivity is a fundamental concept in amine chemistry. google.com

Participation in Cyclization Reactions (e.g., Quinolines via Doebner Reaction)

Aniline derivatives are crucial starting materials for the synthesis of heterocyclic compounds, such as quinolines. The Doebner reaction, a variation of the Doebner-von Miller reaction, allows for the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. sci-hub.se

While a direct example of this compound in the Doebner reaction is not provided, its participation would be expected to yield a substituted quinoline-4-carboxylic acid. The reaction mechanism generally involves the formation of an α,β-unsaturated carbonyl compound from the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, and subsequent electrophilic cyclization and aromatization. nih.govyoutube.com The regioselectivity of the cyclization would be influenced by the substitution pattern on the aniline ring. For anilines with substituents at the 2 and 6 positions, the cyclization would lead to a specific substitution pattern on the resulting quinoline (B57606) ring. Generally, ring closure occurs at the position with less steric hindrance. sci-hub.se

Table 3: Potential Quinoline Synthesis via Doebner Reaction

ReactantsExpected Product ClassGeneral Mechanism
This compound, Aldehyde, Pyruvic acidSubstituted 2-methylquinoline-4-carboxylic acidMichael addition of aniline to an α,β-unsaturated carbonyl, followed by cyclization and aromatization nih.govsci-hub.seyoutube.com

Transformations of the Methylsulfanyl Group

The methylsulfanyl group is a key functional handle in this compound, susceptible to a variety of chemical transformations that can be used to introduce further complexity and functionality into the molecule.

Oxidation to Sulfinyl and Sulfonyl Derivatives

The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. These transformations significantly alter the electronic properties and steric bulk of the substituent, which can be leveraged in subsequent synthetic steps. The oxidation state of sulfur can range from -2 in the starting material to +6 in the fully oxidized sulfone.

Mild oxidizing agents can selectively convert the sulfide (B99878) to a sulfoxide (B87167). Further oxidation under more forcing conditions yields the sulfone. Iodine(III)-mediated oxidation has been reported for the transformation of anilines, suggesting a potential route for the oxidation of this compound. researchgate.netchemrxiv.orgresearchgate.net While specific studies on the oxidation of this compound are not extensively documented in the literature, the general principles of sulfide oxidation can be applied.

Table 1: Potential Oxidation Products of this compound

Starting MaterialOxidizing AgentPotential Product
This compoundMild (e.g., H₂O₂, NaIO₄)2-Methyl-6-(methylsulfinyl)aniline
This compoundStrong (e.g., KMnO₄, m-CPBA)2-Methyl-6-(methylsulfonyl)aniline

It is important to note that the presence of the electron-rich aniline ring may require careful selection of the oxidant to avoid undesired side reactions, such as polymerization or ring oxidation.

Nucleophilic Displacement Reactions involving the Sulfur Center

The sulfur atom in the methylsulfanyl group is nucleophilic and can react with electrophiles. For instance, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts. This reactivity is a general characteristic of sulfur compounds and is anticipated for this compound.

However, direct nucleophilic displacement at the sulfur center of a simple thioether like the methylsulfanyl group is not a common reaction pathway. More typically, the sulfur atom acts as a nucleophile itself. For a displacement reaction to occur at the sulfur, it would likely need to be in a higher oxidation state, such as in a sulfonium salt, where the rest of the molecule could act as a leaving group. There is currently a lack of specific literature examples for such reactions involving this compound.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution

The substituents on the aromatic ring of this compound direct the regiochemical outcome of electrophilic and nucleophilic substitution reactions. The interplay between the directing effects of the amino, methyl, and methylsulfanyl groups is a key consideration in planning synthetic transformations.

Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both the amino group (often after protection) and the methylsulfanyl group can act as DMGs. wikipedia.orgharvard.edu

In the case of this compound, the amino group is generally a stronger directing group than the methylsulfanyl group. harvard.edu Therefore, after protection of the amine (e.g., as a pivaloyl or Boc amide), lithiation is expected to occur preferentially at the C5 position, which is ortho to the directing amide group. The steric hindrance from the ortho-methyl group might influence the rate and feasibility of this reaction.

Table 2: Predicted Regioselectivity of Ortho-Metalation of Protected this compound

SubstrateDirecting GroupPredicted Site of Lithiation
N-protected this compoundProtected AminoC5

The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce new functional groups at the C5 position with high regioselectivity. The 2-(methylthio)aniline (B147308) moiety has been successfully employed as a directing group in C(sp³)–H functionalization, highlighting its utility in directing metal-catalyzed reactions. rsc.org

Chemoselective SNAr Reactions

In nucleophilic aromatic substitution (SNAr) reactions, this compound can act as a nucleophile. The rate and efficiency of these reactions are influenced by both electronic and steric factors. nih.govresearchgate.netresearchgate.netrsc.org The amino group is the nucleophilic center that attacks an electron-deficient aromatic ring.

The presence of the ortho-methyl group in this compound introduces significant steric hindrance around the nucleophilic amino group. This steric bulk is expected to decrease the rate of SNAr reactions compared to less hindered anilines. researchgate.netrsc.org Studies on the reactions of substituted anilines with electron-deficient aromatic compounds have shown that increased steric hindrance at the ortho position can dramatically lower reaction rates. researchgate.net

Table 3: Factors Influencing the Reactivity of this compound in SNAr Reactions

FactorEffect on ReactivityRationale
Electronic Effect
Amino GroupActivatingElectron-donating, increases nucleophilicity.
Methyl GroupWeakly ActivatingElectron-donating.
Methylsulfanyl GroupWeakly ActivatingElectron-donating through resonance.
Steric Effect
Ortho-Methyl GroupDeactivatingSteric hindrance around the nucleophilic amino group.

Complex Reaction Cascades and Domino Processes

The functional groups present in this compound make it a potential substrate for complex reaction cascades and domino processes, where multiple bond-forming events occur in a single synthetic operation. nih.gov Such reactions are highly efficient and can rapidly build molecular complexity from simple starting materials.

For example, anilines are known to participate in domino reactions for the synthesis of heterocyclic compounds like quinolines and benzothiazoles. nih.gov The amino group can act as an initial nucleophile to trigger a cascade sequence. While specific cascade reactions involving this compound are not widely reported, its structural motifs suggest potential applications in such transformations. The presence of the nucleophilic amino and sulfur centers, along with the potential for C-H activation on the aromatic ring, provides multiple points of reactivity that could be exploited in the design of novel domino reactions.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methyl-6-(methylsulfanyl)aniline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the two methyl groups. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), methyl (-CH₃), and methylsulfanyl (-SCH₃) substituents on the benzene (B151609) ring.

Aromatic Protons (H3, H4, H5): The three protons on the aromatic ring will appear as a complex multiplet system. Based on analogs like 2-chloro-6-methylaniline (B140736), these protons are expected in the range of δ 6.6–7.2 ppm researchgate.net. The H4 proton, situated between two electron-donating groups (relative to H3 and H5), would likely be the most shielded, appearing at the upfield end of this range. The H3 and H5 protons would be expected at slightly more downfield positions.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent, but for similar anilines, it is often observed in the δ 3.5–4.5 ppm region amazonaws.com.

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are expected to produce a sharp singlet. In related compounds like 4-Methyl-2-(methylthio)aniline, this signal appears around δ 2.24 ppm amazonaws.com.

Methylsulfanyl Protons (-SCH₃): The protons of the methyl group of the methylsulfanyl substituent will also give a sharp singlet. Data for 2-(Methylthio)aniline (B147308) shows this peak at approximately δ 2.37 ppm amazonaws.com.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.6 - 7.2 Multiplet
-NH₂ 3.5 - 4.5 Broad Singlet
Ar-CH₃ ~ 2.2 Singlet

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in this compound. The chemical shifts are predicted based on the substituent effects on the aromatic ring.

Aromatic Carbons: The six aromatic carbons will resonate in the typical range of δ 110–150 ppm.

C1 (-NH₂): The carbon atom bearing the amino group (C1) is expected to be significantly shielded, with a chemical shift similar to that in 2-(Methylthio)aniline (δ ~146.9 ppm) amazonaws.com.

C2 (-CH₃) and C6 (-SCH₃): The carbons directly attached to the methyl and methylsulfanyl groups will be influenced by these substituents. In N-Methyl-2-(methylthio)aniline, the carbon attached to the -SCH₃ group appears around δ 133.6 ppm rsc.org. The carbon attached to the methyl group in similar toluidines is typically found in the δ 120-130 ppm range.

C3, C4, C5: The remaining aromatic carbons will have shifts determined by their position relative to the three substituents. For instance, in 2-(Methylthio)aniline, the aromatic carbons range from δ 114.8 to 133.3 ppm amazonaws.com.

Methyl Carbon (Ar-CH₃): The carbon of the aromatic methyl group is expected in the upfield region, typically around δ 17-22 ppm.

Methylsulfanyl Carbon (-SCH₃): The carbon of the methylsulfanyl group is also found in the aliphatic region. For 2-(Methylthio)aniline and N-Methyl-2-(methylthio)aniline, this signal is observed around δ 17.6-17.9 ppm amazonaws.comrsc.org.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C1 (-NH₂) ~147
C2 (-CH₃) 120 - 130
C3 115 - 130
C4 115 - 130
C5 115 - 130
C6 (-SCH₃) ~134
Ar-CH₃ 17 - 22

To confirm the assignments made from one-dimensional NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to delineate the connectivity of the H3, H4, and H5 spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It would be used to definitively link the proton signals of the aromatic ring, the Ar-CH₃ group, and the -SCH₃ group to their corresponding carbon signals.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups. For this compound, it would show positive signals for the three aromatic CH groups and the two CH₃ groups, while quaternary carbons (C1, C2, C6) would be absent, thus confirming their assignment. The use of such techniques has been demonstrated in the characterization of Schiff bases derived from 2-(methylthio)aniline derivatives ajol.info.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups: the N-H bonds of the amine, C-H bonds of the aromatic ring and methyl groups, C=C bonds of the aromatic ring, and the C-S bond of the methylsulfanyl group.

A detailed analysis of the FTIR spectrum would focus on identifying the following characteristic absorption bands:

N-H Stretching: As a primary aniline (B41778), two distinct bands are expected in the region of 3300–3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₂ group. For comparison, aniline itself shows two peaks at 3433 cm⁻¹ and 3356 cm⁻¹ utoronto.ca.

C-H Stretching:

Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H stretching from the two methyl groups will be observed as strong bands just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range.

C=C Aromatic Ring Stretching: One to three bands of variable intensity are expected in the 1450–1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the benzene ring.

N-H Bending: The scissoring vibration of the primary amine group typically gives rise to a medium to strong band around 1600–1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to appear in the 1250–1360 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹. For Schiff bases derived from 2-(methylthio)aniline, C-S stretching bands have been identified around 715 cm⁻¹ and 682 cm⁻¹ ajol.info.

Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
-NH₂ Asymmetric & Symmetric Stretch 3300 - 3500
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
-NH₂ Bend (Scissoring) 1600 - 1650
Aromatic C-N Stretch 1250 - 1360

Ultraviolet-Visible (UV-Vis) Spectroscopy

This section would have detailed the electronic absorption properties of this compound.

Mass Spectrometry (MS)

This section would have focused on the mass spectrometric behavior of this compound, providing insights into its molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS data would have been presented to confirm the elemental composition of the compound. The experimentally determined accurate mass would be compared to the calculated theoretical mass, providing a high degree of confidence in the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

If applicable, ESI-MS data would be discussed, particularly in the context of identifying the protonated molecule [M+H]⁺. The fragmentation pattern observed in the MS/MS spectrum would be analyzed to propose characteristic fragmentation pathways, aiding in the structural elucidation of the molecule.

Elemental Analysis (CHNS)

This section would have presented the results of the elemental analysis for carbon, hydrogen, nitrogen, and sulfur. The experimentally determined weight percentages of each element would be compared with the theoretically calculated values for the molecular formula C₈H₁₁NS. This comparison is a fundamental method for verifying the purity and empirical formula of a synthesized compound. A table comparing the calculated and found percentages would have been provided.

X-ray Crystallography for Solid-State Structure Determination

Had a crystal structure been determined, this section would have provided a detailed description of the solid-state structure of this compound. Key crystallographic data, such as the crystal system, space group, and unit cell dimensions, would have been presented in a table. Furthermore, important intramolecular details, including bond lengths, bond angles, and torsion angles, would be discussed to provide a precise three-dimensional representation of the molecule. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, would also be analyzed to understand the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely applied to study aniline (B41778) and its derivatives, providing reliable results on their geometries, electronic properties, and vibrational spectra. researchgate.netasianpubs.org Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which have been shown to provide a good balance between accuracy and computational cost for this class of compounds. asianpubs.orgscispace.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For aniline derivatives, this involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. scispace.com

Table 1: Representative Optimized Geometrical Parameters for Aniline (for comparison)

Parameter Calculated Value (B3LYP/6-311++G**) Experimental Value
C-N bond length 1.390 Å 1.402 Å
N-H bond length 1.009 Å 1.001 Å

This table presents data for the parent aniline molecule to provide context, as specific data for 2-Methyl-6-(methylsulfanyl)aniline was not found in the search results. Data from reference researchgate.net.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netgrowingscience.comnih.gov A smaller gap suggests higher reactivity and lower kinetic stability. growingscience.com

For substituted anilines, the nature and position of the substituent groups significantly affect the HOMO and LUMO energy levels. researchgate.net Electron-donating groups, like the methyl and amino groups, tend to raise the HOMO energy, making the molecule a better electron donor. rsc.org The methylsulfanyl group's effect would also be a critical factor in determining the electronic properties of this compound. Studies on methyl-substituted anilines have shown that the position of the methyl group influences the HOMO-LUMO gap. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Related Parameters

Parameter Value (eV)
EHOMO Value not available
ELUMO Value not available
HOMO-LUMO Gap (ΔE) Value not available

Specific computational data for this compound was not found in the search results. The table is a template for where such data would be presented.

DFT calculations can predict various reactivity descriptors that provide deeper insight into a molecule's chemical behavior. irjweb.com

Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and describe the reactivity of the molecule as a whole. researchgate.net They include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. growingscience.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a key descriptor in conceptual DFT that identifies the most reactive sites within a molecule. wikipedia.orgfaccts.de It indicates the change in electron density at a specific point when an electron is added or removed. wikipedia.org

f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted). faccts.de

f-(r): Predicts the site for an electrophilic attack (where an electron is donated). faccts.de

Condensed Fukui functions apply this concept to individual atoms within the molecule. wikipedia.orgscm.com

Table 3: Calculated Reactivity Descriptors

Descriptor Formula Value
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2 Value not available
Chemical Hardness (η) η = (ELUMO - EHOMO)/2 Value not available
Global Softness (S) S = 1/(2η) Value not available
Electrophilicity Index (ω) ω = μ²/ (2η) Value not available
Dipole Moment (µ) - Value not available

Specific computational data for this compound was not found in the search results. The table is a template for where such data would be presented. Formulas from reference researchgate.net.

DFT calculations are highly effective in predicting vibrational frequencies (infrared and Raman spectra) of molecules. researchgate.net Theoretical spectra are often compared with experimental data to make detailed vibrational assignments. researchgate.netresearchgate.net For aniline and its derivatives, characteristic vibrational modes include N-H stretching, C-N stretching, and various ring deformations. materialsciencejournal.org Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. asianpubs.orgasianpubs.org

Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. ndsu.edu

Table 4: Selected Calculated Vibrational Frequencies for Aniline (for comparison)

Assignment Calculated Frequency (B3LYP/6-31G(d)) (cm⁻¹) Experimental Frequency (cm⁻¹)
NH₂ Antisymmetric Stretch 3502 3508
NH₂ Symmetric Stretch 3408 3422
C-N Stretch 1265 1282

This table presents data for the parent aniline molecule to provide context, as specific data for this compound was not found in the search results. Data from reference materialsciencejournal.org.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution. researchgate.net These simulations provide insights into intermolecular interactions, including hydrogen bonding and other non-covalent forces, which are crucial for understanding the compound's behavior in condensed phases. bohrium.com

The presence of the amino group allows for hydrogen bonding, while the aromatic ring can participate in π-stacking interactions. researchgate.net A significant interaction that would be present in this molecule is the sulfur-aromatic interaction, a non-covalent force between a divalent sulfur atom and an aromatic ring. ndsu.eduuva.esnih.govrsc.org Studies have shown that these interactions are stabilizing and play a role in the structure of sulfur-containing molecules. ndsu.edunih.gov MD simulations could elucidate the preferred geometry and strength of these interactions for this compound. acs.orgacs.org

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (from a theoretical perspective)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a physical property. ijpcbs.com From a theoretical perspective, the "descriptors" used in QSAR models are often derived from computational chemistry calculations.

For aniline derivatives, QSAR studies have been successfully used to predict properties like lipophilicity and various biological activities. nih.govresearchgate.net These models often utilize DFT-based descriptors such as HOMO-LUMO energies, dipole moment, polarizability, and other electronic parameters. researchgate.netijpcbs.comdoi.orgnih.gov By developing a QSAR model for a series of compounds related to this compound, it would be possible to predict its activity and guide the design of new derivatives with desired properties. doi.orgnih.gov The process typically involves calculating a wide range of descriptors and then using statistical methods like Multiple Linear Regression (MLR) to find the best correlation. nih.govdoi.org

Applications of 2 Methyl 6 Methylsulfanyl Aniline in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

The strategic placement of an amino group and a methylsulfanyl group on the same aromatic ring in 2-Methyl-6-(methylsulfanyl)aniline provides a powerful platform for the synthesis of a wide array of organic compounds. This substitution pattern allows for selective functionalization and participation in a variety of cyclization and coupling reactions.

Precursor in Heterocyclic Compound Synthesis

Substituted anilines are fundamental starting materials in the synthesis of nitrogen-containing heterocyclic compounds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The amino group of anilines serves as a key nucleophile or a directing group in various cyclization strategies to construct important heterocyclic cores such as quinolines and benzothiazoles. organic-chemistry.orgnih.govorganic-chemistry.orgnih.govresearchgate.net

For instance, the Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, utilizes anilines, aldehydes, and pyruvic acid. researchgate.net While direct studies with this compound are not extensively documented, the reactivity of its aniline (B41778) moiety suggests its potential as a substrate in similar transformations. The presence of the methyl and methylsulfanyl groups would be expected to influence the regioselectivity of the cyclization and the electronic properties of the resulting quinoline (B57606).

Similarly, the synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with various electrophiles. Although this compound does not possess a free thiol group, the methylsulfanyl group could potentially be modified or participate in alternative cyclization pathways to afford benzothiazole (B30560) derivatives or related sulfur-containing heterocycles. The synthesis of 2-amino-6-substituted benzothiazoles from substituted anilines highlights the versatility of the aniline core in constructing this important heterocyclic system. researchgate.net

The following table summarizes common methods for the synthesis of quinolines and benzothiazoles where substituted anilines like this compound could potentially be employed.

HeterocycleGeneral Synthetic MethodPotential Role of this compound
Quinolines Doebner-von Miller reaction, Friedländer synthesis, Combes synthesisThe aniline moiety can act as the key nitrogen source and one of the aromatic components of the quinoline core.
Benzothiazoles Reaction of 2-aminothiophenols with aldehydes or carboxylic acidsWhile not a direct precursor, modification of the methylsulfanyl group or alternative cyclization strategies could be explored.

Scaffold for Complex Molecular Architecture Construction

Beyond the synthesis of fundamental heterocycles, the unique substitution pattern of this compound makes it an attractive scaffold for the construction of more intricate molecular architectures. The term "molecular scaffold" refers to a core structure upon which further functional groups and molecular fragments can be assembled in a controlled manner. researchgate.net The aniline and methylsulfanyl groups can be seen as orthogonal reactive sites, allowing for sequential and selective modifications.

For example, the aniline nitrogen can be readily acylated, alkylated, or participate in cross-coupling reactions to introduce a wide range of substituents. The methylsulfanyl group, while less reactive, can be oxidized to sulfoxide (B87167) or sulfone, which in turn can act as directing groups or participate in further transformations. This dual functionality allows for the stepwise construction of complex molecules with precise control over their three-dimensional structure and properties. The development of sterically hindered anilines from simpler precursors underscores the importance of such building blocks in accessing complex molecular diversity. nih.gov

Development of Ligands for Transition Metal Catalysis

The field of transition metal catalysis relies heavily on the design and synthesis of ligands that can modulate the reactivity and selectivity of the metal center. The presence of both a soft sulfur donor and a borderline nitrogen donor makes this compound and its derivatives excellent candidates for the development of N,S-coordinating ligands.

N,S-Coordinating Ligand Systems

Ligands that contain both nitrogen and sulfur donor atoms are of significant interest due to their ability to form stable complexes with a variety of transition metals and to influence the electronic and steric properties of the metal center in unique ways. Schiff base condensation of 2-(methylsulfanyl)aniline with aldehydes or ketones is a straightforward method to generate multidentate N,S-ligands.

A notable example is the reaction of 2-(methylsulfanyl)aniline with pyrrole-2-carboxaldehyde, which yields the Schiff base 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline. nih.govrsc.orgnih.govresearchgate.net This molecule is a potential tridentate N,N,S-ligand, capable of coordinating to a metal center through the imine nitrogen, the pyrrole (B145914) nitrogen, and the thioether sulfur. nih.govrsc.orgnih.govresearchgate.net The formation of such defined coordination spheres is crucial for catalytic applications.

Exploration of Metal-Complex Formation (e.g., Copper(II) Complexes)

The ability of N,S-ligands derived from substituted anilines to form complexes with transition metals has been demonstrated, with a particular focus on copper(II). Copper complexes are of interest due to the diverse redox chemistry of copper and its relevance in biological systems and catalytic processes.

Research on copper(II) complexes with 2-(methylthiomethyl)anilines, which are structurally related to this compound, has shown that these ligands coordinate to the copper center through both the nitrogen and sulfur atoms, forming stable complexes. mdpi.comresearchgate.net X-ray crystallographic studies have revealed the coordination geometry of these complexes, providing valuable insights into the nature of the metal-ligand interactions. mdpi.comresearchgate.net The electronic properties of these complexes can be tuned by introducing different substituents on the aniline ring. mdpi.comresearchgate.net

The following table presents key characteristics of a representative copper(II) complex with a related N,S-ligand.

ComplexLigandCoordination GeometryKey Bond Lengths (Å)
[CuCl2(4-NO2-2-MTMA)]4-nitro-2-(methylthiomethyl)anilineTetragonally distorted octahedralCu-N: ~2.0, Cu-S: ~2.4, Cu-Cl: ~2.2 and ~2.9

Data derived from studies on analogous systems. mdpi.comresearchgate.net

Biomimetic Models and Catalytic Applications

The unique coordination environment provided by N,S-ligands has led to their use in the development of biomimetic models for the active sites of metalloenzymes. nih.govmdpi.com Many enzymes utilize copper ions in specific coordination environments to carry out challenging chemical transformations. By synthesizing and studying copper complexes with ligands derived from this compound, researchers can gain insights into the structure-function relationships of these biological catalysts. nih.govrsc.orgresearchgate.net

For instance, copper complexes of N,S-ligands have been investigated as models for copper-containing enzymes involved in oxidation reactions. nih.govrsc.orgresearchgate.net The electronic properties of the ligand, influenced by the substituents on the aniline ring, can have a significant impact on the catalytic activity and selectivity of the copper complex. The development of such biomimetic systems is a promising area of research with potential applications in green chemistry and the development of novel catalysts for organic synthesis. mdpi.com The catalytic applications of copper complexes with various N,S-ligands in reactions like Chan-Evans-Lam couplings further highlight the potential of these systems. mdpi.comacs.org

Synthesis of Functionalized Materials and Specialty Chemicals

The dual-functional nature of this compound, possessing both a nucleophilic amino group and a sulfur-containing moiety, makes it a versatile precursor for a variety of functionalized materials. These functionalities can be exploited to introduce specific electronic and physical properties into the final material.

While direct studies on the polymerization of this compound are not extensively documented in publicly available research, the broader class of aniline derivatives has been a major focus in the field of conducting polymers. Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.net The properties of PANI can be significantly altered by the introduction of substituents on the aniline ring. ysu.am

The presence of a methyl group, as in 2-methylaniline, has been shown to increase the solubility of the resulting polymer, although it can lead to a decrease in electrical conductivity compared to unsubstituted polyaniline. nih.gov This is attributed to steric hindrance that may disrupt the planarity of the polymer backbone, thereby affecting π-electron delocalization. ysu.am

The methylsulfanyl group (-SCH3) is an electron-donating group and its presence on the aniline ring could influence the electronic properties of the resulting polymer. Research on the polymerization of other sulfur-containing anilines has shown the feasibility of incorporating sulfur into the polymer backbone. For instance, the polymerization of various aniline derivatives with sulfur monochloride (S₂Cl₂) has been demonstrated to yield poly[N,N-(phenylamino)disulfides], a class of conjugated polymers with a backbone consisting of nitrogen and sulfur atoms. nih.govacs.org These polymers exhibit interesting optical properties, with their color depending on the substituents on the aromatic ring. acs.org

A hypothetical polymerization of this compound could proceed via oxidative coupling, similar to the synthesis of polyaniline. The resulting polymer would feature both methyl and methylsulfanyl substituents on the aromatic rings of the polymer chain. Based on the effects of individual substituents, it can be postulated that a polymer derived from this compound might exhibit enhanced solubility due to the methyl group, while the electronic contribution of the methylsulfanyl group could modulate its conductivity and redox properties.

Table 1: Comparison of Properties of Polyaniline and Substituted Polyanilines

PolymerMonomerKey Properties of PolymerReference
Polyaniline (PANI)AnilineHigh conductivity, good environmental stability, poor processability researchgate.net
Poly(2-methylaniline)2-MethylanilineIncreased solubility, lower conductivity than PANI nih.gov
Poly(m-nitroaniline)m-NitroanilineIncreased solubility, reduced yield and thermal stability ysu.am
Poly[N,N-(phenylamino)disulfide]Aniline and Sulfur MonochlorideConjugated backbone of nitrogen and sulfur, colored polymers nih.govacs.org

Materials for Semiconductors

The development of organic semiconductors is a rapidly growing field, with applications in flexible electronics, displays, and sensors. The performance of these materials is intimately linked to their molecular structure, which governs their charge transport properties and energy levels. Substituted anilines are valuable precursors in the synthesis of various heterocyclic compounds that form the core of many organic semiconductors.

While there is no direct literature on the use of this compound in semiconductor materials, its structural motifs are relevant. The synthesis of functionalized indoles, for example, can be achieved from appropriately substituted anilines. nih.gov Indole (B1671886) derivatives are important components in many organic electronic materials.

Furthermore, the optoelectronic properties of conjugated polymers, which are essential for semiconductor applications, are strongly influenced by the nature of the monomer units. nih.gov The introduction of different functional groups can tune the energy of the frontier molecular orbitals (HOMO and LUMO), thereby altering the band gap and the material's interaction with light. nih.gov The presence of both an electron-donating methyl group and a sulfur-containing group in this compound could lead to materials with tailored optoelectronic properties. The sulfur atom, with its available lone pairs and d-orbitals, can play a significant role in intermolecular interactions and charge transport pathways.

Table 2: Research Findings on Functionalized Aniline Derivatives in Materials Synthesis

Application AreaResearch FocusKey FindingsReference
Conducting PolymersCopolymerization of 2-methylaniline with anilineAddition of 2-methylaniline improves solubility but lowers conductivity. nih.gov
Conducting PolymersPolymerization of anilines with sulfur monochlorideFormation of poly[N,N-(phenylamino)disulfides] with a conjugated N-S-S backbone. nih.govacs.org
Functionalized MaterialsSynthesis of functionalized indoles from substituted anilinesA versatile method for preparing highly functionalized indoles. nih.gov
Optoelectronic MaterialsEffect of substituents on polyaniline propertiesElectron-donating and -withdrawing groups affect solubility, conductivity, and thermal stability. ysu.am

Green Chemistry Approaches in the Synthesis and Application of 2 Methyl 6 Methylsulfanyl Aniline

Sustainable Synthetic Methodologies

The adoption of sustainable synthetic methods is crucial for minimizing the environmental footprint of chemical production. This involves re-evaluating traditional synthetic routes in favor of alternatives that are safer, more efficient, and less polluting.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. Conducting reactions in solvent-free conditions or in water represents a significant step towards this goal.

Solvent-free, or neat, reactions offer benefits such as reduced waste, lower costs, and often, enhanced reaction rates and selectivity. For instance, a highly efficient methodology for synthesizing aniline-based triarylmethanes has been developed using a double Friedel-Crafts reaction catalyzed by a Brönsted acidic ionic liquid under solvent-free conditions. rsc.org This approach demonstrates the potential for complex syntheses without traditional organic solvents. Similarly, the concept of "the best solvent is no solvent" has been applied in the synthesis of precursors for pharmaceuticals, where a two-step, one-pot synthesis was developed starting from an aniline (B41778) derivative under solvent-free conditions. nih.gov

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Recent research has focused on developing catalytic systems that are effective in aqueous media. For example, various anilines can be prepared from functionalized arylboronic acids using an inexpensive nitrogen source under basic aqueous conditions. organic-chemistry.org Furthermore, a green method for the reduction of nitrobenzene (B124822) to aniline has been demonstrated using lignocellulosic biomass as a hydrogen source in subcritical water, a process that avoids the need for metal catalysts. mdpi.com The use of magnetically separable copper-iron oxide nanoparticles in a poly(ethylene glycol) medium also allows for the amination of aryl iodides with aqueous ammonia, creating an environmentally benign and recyclable system. organic-chemistry.org

Table 1: Comparison of Solvent-Free and Aqueous Reaction Conditions for Aniline Synthesis

Feature Solvent-Free Reaction (e.g., Friedel-Crafts) Aqueous Medium Reaction (e.g., Amination)
Principle Reactants are mixed without a solvent, often with a catalyst. rsc.org Water is used as the reaction medium. organic-chemistry.orgmdpi.com
Advantages Reduced solvent waste, potential for high reaction rates, simplified purification. rsc.orgnih.gov Non-toxic, non-flammable, abundant, and inexpensive solvent. organic-chemistry.orgmdpi.com
Catalyst Example Brönsted acidic ionic liquid. rsc.org Copper-iron oxide nanoparticles, or catalyst-free (subcritical water). organic-chemistry.orgmdpi.com

| Applicability | Synthesis of complex aniline derivatives. rsc.org | General aniline synthesis, reduction of nitroaromatics. organic-chemistry.orgmdpi.com |

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly coupling with the molecules in the reaction mixture, microwave irradiation can lead to rapid heating, dramatically reducing reaction times from hours to minutes. researchgate.netnih.gov This efficiency can also lead to higher product yields and improved purity by minimizing the formation of by-products.

In the context of synthesizing substituted amines and related heterocyclic compounds, microwave irradiation has been shown to be highly effective. For example, a microwave-assisted method was developed for the synthesis of primary arylamines from potassium aryltrifluoroborates, providing a rapid and efficient route. organic-chemistry.org Similarly, the synthesis of various heterocyclic systems, which often involve aniline-like precursors, has been significantly accelerated under microwave conditions. researchgate.netnih.gov This technology is simple, fast, and relies on easily accessible reagents, making it a robust approach for creating libraries of compounds for drug discovery and other applications. nih.gov

Several innovative recyclable catalytic systems have been developed for aniline synthesis:

Magnetically Separable Nanoparticles: Copper-iron oxide (CuFe2O4) nanoparticles have been employed as an inexpensive, non-toxic, and recyclable catalyst for the amination of aryl iodides. organic-chemistry.org Their magnetic properties allow for simple separation from the reaction mixture using an external magnet, enabling the catalyst to be reused multiple times with consistent activity. organic-chemistry.org

Heterogeneous Catalysts: Platinum nanoparticles supported on materials like halloysite (B83129) nanotubes have shown excellent catalytic performance and operational stability in the hydrogenation of nitro compounds to their corresponding anilines, retaining their effectiveness for up to 15 cycles. researchgate.net

Ionic Liquids: Brönsted acidic ionic liquids have been used as recyclable catalysts in solvent-free reactions. After the reaction, the catalyst can be recovered from an aqueous layer following product extraction and reused without further purification. rsc.org

Covalent Organic Frameworks (COFs): Nickel-incorporated covalent organic frameworks have been engineered as robust and efficient heterogeneous metallaphotocatalysts. These catalysts can be recycled over 10 times through simple filtration with minimal loss of activity or metal leaching. researchgate.net

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org A reaction with high atom economy maximizes the use of raw materials and minimizes the production of waste.

Formula for Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Traditional multi-step syntheses, particularly those using stoichiometric reagents, often suffer from poor atom economy. rsc.org For example, the historic Béchamp process for producing aniline from nitrobenzene using iron and acid has an atom economy of only 35%, generating large volumes of iron oxide sludge as waste. rsc.org In contrast, modern catalytic hydrogenation of nitrobenzene has a much-improved atom economy of 72%, with water as the only by-product. rsc.org

When evaluating potential synthetic routes for 2-Methyl-6-(methylsulfanyl)aniline, calculating the atom economy for each step is crucial. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so. rsc.org By prioritizing catalytic routes and addition reactions, chemists can design a synthesis pathway that is both materially efficient and environmentally sound. Combining atom economy with reaction yield gives the "Actual Atom Economy" (AAE) or Atom Efficiency, which provides a more comprehensive measure of a process's greenness. researchgate.net

Table 2: Atom Economy Comparison for Aniline Synthesis Methods

Synthesis Method Reactants Desired Product By-Products Atom Economy (%)
Béchamp Process Nitrobenzene, Iron, HCl Aniline Iron Oxides, Water ~35% rsc.org

| Catalytic Hydrogenation | Nitrobenzene, Hydrogen | Aniline | Water | ~72% rsc.org |

Utilization of Environmentally Benign Reagents

The choice of reagents has a profound impact on the sustainability of a chemical process. Green chemistry encourages the use of substances that are less hazardous to human health and the environment.

A prime example is the Iodine/Dimethyl Sulfoxide (B87167) (I2/DMSO) system . This combination has emerged as a versatile, eco-friendly, and metal-free catalytic system for a wide range of oxidative transformations, including the formation of C-N bonds necessary for aniline synthesis. researchgate.netrsc.org It functions as a mild oxidative system and is considered a good alternative to heavy metal catalysts. nih.gov The I2/DMSO system has been successfully used in the synthesis of various nitrogen-containing heterocyclic compounds, such as quinolines and quinoxalines, from aniline precursors. rsc.orgresearchgate.net This system avoids the toxicity and disposal issues associated with many metal-based oxidants.

Other examples of benign reagents include:

Hydroxylamine-O-sulfonic acid (HOSA): Used as a mild, inexpensive, and common source of electrophilic nitrogen for the synthesis of primary anilines from arylboronic acids. organic-chemistry.org

Lignocellulosic Biomass: Agricultural waste like sawdust can be used as a renewable hydrogen source for the reduction of nitroarenes to anilines, replacing metal hydrides or high-pressure hydrogen gas. mdpi.com

Aqueous Ammonia: Serves as a readily available and less hazardous nitrogen source in certain amination reactions. organic-chemistry.org

Waste Reduction and By-Product Management Strategies

A holistic green chemistry approach integrates waste reduction at every stage of the synthesis. The most effective strategy is waste prevention at the source, which is a direct outcome of implementing the principles discussed above.

High Atom Economy Reactions: Designing syntheses with high atom economy is the most fundamental way to prevent waste, as it ensures that the majority of reactant materials end up in the final product. rsc.org

Catalysis: Using catalytic reagents instead of stoichiometric ones drastically reduces waste. Catalysts are used in small amounts and can often be recycled, eliminating the large quantities of by-products generated by stoichiometric reactions. rsc.orgrsc.org

Solvent Elimination and Substitution: Performing reactions in solvent-free conditions or in benign solvents like water eliminates a major source of chemical waste. rsc.orgmdpi.com When organic solvents are necessary, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are preferred over more hazardous options. rsc.org

Catalyst Recycling: Implementing strategies for the easy separation and reuse of catalysts, such as using magnetic nanoparticles or heterogeneous supports, is key to minimizing waste and improving process economics. organic-chemistry.orgresearchgate.netresearchgate.net

Waste Valorization: Exploring uses for unavoidable by-products is another important strategy. For example, using agricultural biomass waste as a chemical reagent turns a disposal problem into a valuable resource. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Emerging Research Directions and Future Perspectives

Advancements in Stereoselective Synthesis of Derivatives

The development of synthetic methods to control stereochemistry is a cornerstone of modern chemistry. For aniline (B41778) derivatives, recent breakthroughs have focused on creating chiral molecules where the stereocenter is located at a heteroatom, such as sulfur. A notable advancement is the enantiospecific synthesis of aniline-derived sulfonimidamides using sulfonimidoyl fluorides. nih.govacs.org This reaction, promoted by a calcium Lewis acid catalyst, proceeds with an inversion of configuration at the sulfur atom, allowing for the creation of specific enantiomers. nih.govacs.orgacs.org

The application of such methodologies to derivatives of 2-Methyl-6-(methylsulfanyl)aniline is a promising future direction. Reacting the aniline with chiral sulfonimidoyl fluorides could yield novel, non-racemic sulfonimidamides. nih.govwur.nl The steric hindrance imposed by the ortho-methyl group and the potential for the methylsulfanyl group to interact with the catalyst could influence the reaction's efficiency and stereospecificity. acs.org Investigating these effects would be crucial. Research into enantioselective catalytic versions of these transformations remains an active pursuit. nih.govacs.org The ability to generate such chiral derivatives would provide valuable building blocks with defined three-dimensional structures, potentially leading to new applications in medicinal chemistry and materials science. acs.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, is revolutionizing chemical synthesis. europa.eu This technology offers significant advantages, including enhanced safety for hazardous or highly exothermic reactions, improved heat and mass transfer, and simplified scalability and automation. europa.eu The principles of flow chemistry are being applied across various fields, from pharmaceuticals to the synthesis of fine chemicals and energetic materials. europa.eunih.gov

The synthesis of this compound and its derivatives is a prime candidate for adaptation to flow processes. Given that many reactions involving anilines, such as nitrations or diazotizations, can be hazardous, a flow setup would mitigate safety risks. europa.eu Furthermore, multi-step syntheses and reaction optimizations can be streamlined using automated flow systems, which allow for precise control over parameters like temperature, pressure, and reagent stoichiometry. europa.eu Recent work on the continuous chemoenzymatic synthesis of anilines using immobilized enzymes in flow reactors highlights a green and efficient alternative to traditional methods. acs.org Such a biocatalytic approach could be explored for the synthesis of substituted anilines, offering benefits like reduced reliance on precious metals and lower energy requirements. acs.org

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The quest for novel chemical reactions continually expands the toolkit of synthetic chemists. For substituted anilines, recent research has uncovered unique reactivity patterns. One such example is the "domino rearrangement" of ortho-alkylated N-methoxyanilines, promoted by copper catalysts, to yield multi-substituted anilines that are otherwise difficult to prepare efficiently. eurekalert.org This method involves sequential rearrangements under mild conditions to create products with a specific arrangement of four substituents. eurekalert.org

Applying these emerging catalytic strategies to this compound could unveil novel and potentially unexpected transformations. The specific electronic environment of the aromatic ring, influenced by the electron-donating methyl and methylsulfanyl groups, could direct reactions in unique ways. Another area of intense research is the transition-metal-catalyzed functionalization of C-H bonds. researchgate.net Using the existing amine or a derivative like an N-nitroso group as an internal directing group, catalysts can selectively activate and functionalize otherwise inert C-H bonds on the aromatic ring. researchgate.net Exploring the C-H activation of this compound could lead to the efficient synthesis of highly complex derivatives, where new bonds are formed at previously inaccessible positions.

Development of Advanced Computational Models for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. unt.edu DFT studies on substituted anilines have provided detailed insights into their molecular and electronic structures, vibrational frequencies, and the effects of substituents on their properties. researchgate.netresearchgate.netepa.gov These models can calculate parameters like the energy barrier to inversion of the amino group and how it is affected by the number and position of substituents. researchgate.net

For this compound, the development of advanced computational models holds significant promise. DFT calculations can be employed to:

Predict the most stable conformation of the molecule, considering the rotational freedom of the methyl and methylsulfanyl groups.

Analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to predict its reactivity in various chemical reactions. nih.gov

Model the transition states of potential reactions to understand mechanisms and predict reaction outcomes and barriers, as has been done for aniline reactions with sulfonimidoyl fluorides. nih.govacs.orgacs.org

Simulate its interaction with catalytic surfaces or in the active sites of enzymes to guide the design of new synthetic processes. unt.edu

Table 1: Computational Methods Applied to Aniline Derivatives

Method/Basis Set Application Reference
DFT / UB3LYP / 6-31G** Study of molecular and electronic structures of aniline derivative anions. researchgate.net
DFT / 6-31+G* and 6-311++G** Calculation of vibrational frequencies and energies of chloro-substituted anilines. researchgate.net
DFTB+ Calculation of HOMO-LUMO energies and dipole moments for aniline derivatives. nih.gov
PW-DFT / PBE functional Investigation of benzene (B151609) amination on a Ni(111) surface. unt.edu

These predictive models allow for a more rational design of experiments, saving time and resources by focusing on the most promising synthetic routes and conditions.

Design of Next-Generation Catalytic Systems

Catalysis is at the heart of green and efficient chemistry. The development of next-generation catalytic systems for functionalizing anilines is a major research focus. Great efforts are being made to create catalysts for C-N bond formation to produce amines from biomass-derived molecules, utilizing thermocatalysis, electrocatalysis, and photocatalysis. rsc.org Ruthenium(II) and Iridium(III) complexes, often featuring N-heterocyclic carbene (NHC) ligands, have proven to be versatile catalysts for reactions such as the N-methylation and N-alkylation of anilines using alcohols as benign alkylating agents. nih.govnih.gov These reactions proceed through a "borrowing hydrogen" mechanism and are becoming more efficient under weaker base conditions. nih.gov

For this compound, the design of tailored catalytic systems presents both challenges and opportunities.

Challenge: The sulfur atom in the methylsulfanyl group can act as a poison to many transition metal catalysts, deactivating them by strong coordination. Future catalyst design must account for this by using more robust ligands or metals that are less susceptible to sulfur poisoning.

Opportunity: The development of catalysts that can selectively functionalize the amine group without being affected by the sulfur moiety would be a significant achievement. Furthermore, catalysts could be designed to utilize the sulfur atom as a coordinating anchor to direct reactions to specific sites on the molecule. Research into copper-catalyzed cascade reactions for C-S and C-N bond formation to build complex heterocyclic structures like phenothiazines showcases the power of controlling reactivity with specific catalysts. nih.gov

Table 2: Examples of Modern Catalytic Systems for Aniline Functionalization

Catalyst System Reaction Type Substrate Example Outcome Reference
(DPEPhos)RuCl₂PPh₃ N-Methylation Phenylamine High yield with weak base nih.gov
Nitrile-Substituted NHC–Ru(II) N-Methylation 2-Methylaniline 80% Yield nih.gov
[Cp*RhCl₂]₂ / AgNTf₂ C-H Annulation N-nitrosoanilines High yields of indole (B1671886) derivatives researchgate.net

The goal is to develop systems that are not only highly active and selective but also sustainable and based on earth-abundant metals.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of this compound make it an attractive candidate for interdisciplinary research, particularly in materials science and supramolecular chemistry. Aniline and its derivatives are key monomers for producing polyaniline (PANI), a well-known conducting polymer. rsc.orgrsc.org By incorporating substituents onto the aniline ring, researchers can tune the properties of the resulting polymers, such as their solubility, processability, and sensor capabilities. rsc.orgrroij.com

The introduction of this compound as a monomer or co-monomer in polymerization reactions could lead to new functional materials. rroij.com The methyl and methylsulfanyl groups could enhance solubility in organic solvents and influence the polymer's morphology, potentially leading to materials with unique hierarchical or spherical structures. rsc.orgrsc.org Such polymers could be explored for applications in electronic sensors for detecting gases or changes in humidity. rsc.org

Supramolecular chemistry, which focuses on non-covalent interactions like hydrogen bonding and π-stacking, offers another avenue for research. youtube.comyoutube.com Molecules can be designed to self-assemble into complex, ordered structures. youtube.com The amine and aromatic ring of this compound can participate in these interactions. The sulfur atom could also engage in specific non-covalent interactions, guiding the assembly of molecules into novel supramolecular architectures with applications in areas like molecular recognition or the creation of responsive "smart" materials. youtube.com

Q & A

Basic: What are standard methodologies for synthesizing 2-methyl-6-(methylsulfanyl)aniline?

Methodological Answer:
Synthesis typically involves introducing substituents to aniline derivatives. For example:

  • Step 1 : Start with 2-methylaniline. React with methanesulfenyl chloride (CH₃SCl) in a Friedel-Crafts-like substitution under controlled acidic conditions to introduce the methylsulfanyl group at position 6.
  • Step 2 : Purify via recrystallization (e.g., using ethanol as a solvent, as demonstrated in analogous syntheses of ethyl/methyl-substituted anilines) .
  • Validation : Confirm regioselectivity using NMR (e.g., downfield shifts for aromatic protons adjacent to electron-withdrawing -SMe groups) .

Basic: How to characterize the physicochemical properties of this compound?

Methodological Answer:
Key characterization steps include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic proton environments and substituent effects (e.g., methylsulfanyl causes deshielding of adjacent protons) .
    • IR : Detect N-H stretches (~3400 cm⁻¹) and C-S vibrations (~700 cm⁻¹) .
  • Chromatography :
    • Use GC-MS or HPLC (C18 column, methanol/water mobile phase) for purity assessment .
  • Crystallography : For structural confirmation, employ X-ray diffraction with SHELXL refinement (e.g., riding H-atom models for methyl groups) .

Basic: What are the key reactivity patterns of this compound in electrophilic substitution?

Methodological Answer:
The -NH₂ group directs electrophiles to the para position (relative to itself), while -SMe (a weak electron-donating group) activates the ortho/para positions. Example reactions:

  • Nitration : Yields 4-nitro derivatives due to -NH₂ dominance.
  • Acetylation : Forms N-acetylated products under mild conditions (acetic anhydride, room temperature) .
  • Oxidation : -SMe can oxidize to sulfoxide/sulfone groups, altering electronic properties .

Advanced: How to optimize photocatalytic degradation of this compound using experimental design?

Methodological Answer:
Adopt a Box-Behnken design to evaluate variables (e.g., catalyst loading, pH, light intensity):

  • Catalyst : MnFe₂O₄/Zn₂SiO₄ composites (high surface area, visible-light activation) .
  • Degradation Analysis : Monitor via HPLC-UV (λ = 254 nm) or LC-MS for intermediate identification.
  • Kinetics : Fit data to pseudo-first-order models; assess half-life under varying conditions.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (volatility similar to aniline derivatives) .
  • PPE : Nitrile gloves, lab coats, and goggles (amine and sulfide groups may cause irritation) .
  • Spill Management : Neutralize with dilute acetic acid; absorb with vermiculite .

Advanced: How to resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level).
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., -SMe rotation barriers) .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

Advanced: What computational methods predict the electronic effects of substituents in this compound?

Methodological Answer:

  • DFT Calculations : Calculate Fukui indices to map nucleophilic/electrophilic sites (e.g., Multiwfn software) .
  • Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents (e.g., DMSO) .
  • Molecular Dynamics : Simulate intermolecular interactions (e.g., hydrogen bonding with -NH₂) .

Advanced: How to analyze substituent effects on the compound’s fluorescence or electrochemical properties?

Methodological Answer:

  • Cyclic Voltammetry : Measure oxidation potentials (e.g., -NH₂ vs. -SMe redox behavior) .
  • Fluorescence Quenching : Titrate with metal ions (e.g., Cu²⁺) to study chelation effects .
  • TD-DFT : Simulate electronic transitions to assign UV-Vis absorption bands .

Basic: What are common impurities in synthesized this compound, and how are they removed?

Methodological Answer:

  • Byproducts : Unreacted 2-methylaniline or over-oxidized sulfones.
  • Purification :
    • Column Chromatography : Silica gel, hexane/ethyl acetate (8:2) .
    • Distillation : Fractional distillation under reduced pressure (~10 mmHg) .

Advanced: How to design a mechanistic study for the compound’s role in organometallic catalysis?

Methodological Answer:

  • Catalytic Screening : Test in Suzuki-Miyaura couplings (e.g., Pd/C, aryl halide substrates) .
  • Kinetic Isotope Effects : Compare reaction rates with deuterated vs. protiated substrates.
  • In Situ Spectroscopy : Use FTIR or Raman to monitor intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.